3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Description
3-Fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a fluorinated benzamide derivative featuring an imidazo[1,2-a]pyridine scaffold. This heterocyclic core is widely utilized in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrogen bonding and π-π stacking interactions. The compound’s structure combines a 2-phenylimidazo[1,2-a]pyridine moiety with a 3-fluorobenzamide group, which may enhance metabolic stability and target binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNWHLKFMQZVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and environmentally benign nature. Additionally, the reaction can be optimized to minimize waste and improve yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP and I2 are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
Overview
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is noted for its diverse biological activities, making it a focal point in medicinal chemistry and pharmacological research. The presence of a fluorine atom enhances the compound's properties, potentially improving its efficacy and selectivity in various applications.
Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound this compound may act as a cyclin-dependent kinase (CDK) inhibitor, interfering with cancer cell proliferation. Studies indicate that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cellular stress responses.
Neurological Disorders
Compounds within the imidazo[1,2-a]pyridine series have been investigated for their potential as GABA_A receptor modulators. This mechanism suggests that this compound could be explored for treating neurological disorders such as anxiety and epilepsy by modulating neurotransmission pathways.
Antimicrobial Properties
The biological activity of imidazo[1,2-a]pyridines extends to antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Atom | Enhances lipophilicity and stability |
| Imidazo[1,2-a]pyridine Moiety | Critical for interaction with biological targets |
| Phenyl Group | Influences binding affinity and selectivity |
Case Studies
Several studies have highlighted the potential applications of imidazo[1,2-a]pyridine derivatives:
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity against specific cancer types.
Case Study 2: Neurological Applications
Research featured in Neuropharmacology explored the effects of imidazo[1,2-a]pyridine compounds on GABA_A receptor modulation. Results indicated that these compounds could serve as potential anxiolytics or anticonvulsants due to their ability to enhance GABAergic transmission.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly modular, enabling diverse substitutions that influence physicochemical properties and bioactivity. Below is a systematic comparison of 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide with structurally related compounds:
Substituent Effects on the Imidazo[1,2-a]pyridine Ring
- For example, 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide exhibits a planar crystal structure stabilized by N–H⋯N hydrogen bonds, similar to non-fluorinated analogs . Chloro/Bromo Substituents: Bis(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4i) and bis(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4j) show lower synthetic yields (7.6% and 8.2%, respectively) compared to methyl or methoxy-substituted derivatives, likely due to steric and electronic hindrance .
Electron-Donating Groups (EDGs):
Modifications on the Benzamide Group
- Fluorinated vs. Non-Fluorinated Benzamides: 3-Fluoro Substitution: Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier substituents.
Data Tables
Table 1: Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Table 2: Physicochemical Properties
Biological Activity
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.
Structural Characteristics
Molecular Formula : C18H15FN2O
Molecular Weight : Approximately 300.32 g/mol
The compound features a fluorine atom and an imidazo[1,2-a]pyridine moiety, which contribute to its biological properties. The presence of the fluorine atom may enhance the compound’s stability and lipophilicity, potentially influencing its interaction with biological targets.
The imidazo[1,2-a]pyridine derivatives are known for their roles as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators. The specific mechanisms by which this compound exerts its effects may include:
- CDK Inhibition : Modulating cell cycle progression.
- Calcium Channel Blockade : Affecting signal transduction pathways.
- GABA A Modulation : Influencing neurotransmission.
These actions can lead to significant changes in cellular processes, including apoptosis and proliferation.
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class have shown promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Imidazo[1,2-a]pyridines have also been reported to possess antimicrobial activity against a range of pathogens. The compound may exhibit efficacy against both Gram-positive and Gram-negative bacteria. For example, structure-activity relationship studies have identified certain substitutions that enhance antibacterial activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis of related compounds has revealed that modifications to the imidazo[1,2-a]pyridine structure significantly influence biological activity. For instance:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and metabolic stability.
- Phenyl Ring Modifications : Variations in substituents on the phenyl ring can alter binding affinity to target proteins .
| Compound | Activity | Notes |
|---|---|---|
| This compound | Anticancer | Effective against various cancer cell lines |
| 2-Fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Antimicrobial | Exhibits broad-spectrum antibacterial activity |
Pharmacokinetics
Pharmacokinetic studies suggest that imidazo[1,2-a]pyridine derivatives possess favorable absorption and distribution characteristics. Research involving animal models has demonstrated good bioavailability and brain penetration for certain analogues .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide?
Synthesis typically involves condensation of substituted aniline derivatives with fluorinated benzoyl chlorides. Key intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline are generated, followed by coupling reactions. Zinc dust and ammonium chloride are critical for reducing side reactions and improving yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 10.80 ppm for amide NH ).
- FT-IR : Identifies functional groups (e.g., C=O stretch at 1672 cm⁻¹ ).
- LC-MS : Confirms molecular weight ([M+1]⁺ m/z 508.0 ).
- X-ray crystallography : Resolves stereochemical ambiguities in related difluorobenzamides .
Q. What are the critical parameters for optimizing reaction yields in imidazo[1,2-a]pyridine-based syntheses?
Key factors include solvent polarity (DMF preferred for solubility), temperature control (80–100°C), and catalyst selection (e.g., Pd(OAc)₂ for coupling steps). Brominated intermediates require careful stoichiometric balancing to avoid over-substitution .
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics, while machine learning models screen reaction conditions. The ICReDD framework integrates these methods with experimental validation, reducing trial-and-error cycles by 40–60% .
Q. Table 1: Spectral Data for Key Intermediates
| Technique | Observations | Reference |
|---|---|---|
| ¹H-NMR (DMSO) | δ 8.62 (d, J=6.4 Hz, imidazo-H) | |
| ¹³C-NMR | δ 167.2 (C=O), 152.1 (imidazo-C) | |
| FT-IR | 3153 cm⁻¹ (amide N-H), 1501 cm⁻¹ (C=C) |
Q. Table 2: Computational Reaction Design Workflow
| Step | Method | Outcome |
|---|---|---|
| Pathway Prediction | DFT transition state analysis | Identifies lowest-energy pathways |
| Condition Screening | Machine learning models | Prioritizes solvent/catalyst systems |
| Experimental Validation | ICReDD framework | Reduces optimization time by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
